(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol
Description
Properties
IUPAC Name |
(1S,5R)-4-ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,6-7,9H,3-5H2/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRFAEWHLDWQRC-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC2COC1O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1(CC[C@H]2CO[C@@H]1O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a dioxabicyclo[3.2.1]octane derivative.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers, esters, or amines.
Scientific Research Applications
(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol, commonly known as Cyrene, is a bicyclic compound featuring a unique structure that includes an ethynyl group and two oxygen atoms forming a dioxabicyclo ring. It has the molecular formula and a molecular weight of 154.16 g/mol.
Properties
This compound possesses several identifying properties:
- IUPAC Name: this compound
- InChI: InChI=1S/C8H10O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,6-7,9H,3-5H2/t6-,7+,8?/m0/s1
- InChI Key: XXRFAEWHLDWQRC-KJFJCRTCSA-N
- Canonical SMILES: C#CC1(CCC2COC1O2)O
- Isomeric SMILES: C#CC1(CC[C@H]2CO[C@@H]1O2)O
Research Applications
While the search results do not explicitly detail specific applications of this compound, the provided information suggests potential areas of interest:
- Biological Interactions: The ethynyl and hydroxyl groups can interact with biological molecules, making it potentially useful in biological research.
- Pharmaceutical Research: Its unique structure may allow it to bind to enzymes or receptors, making it a candidate for pharmaceutical research.
- Cosmetic Formulations: Experimental design techniques are effective tools for research and development of cosmetics, since it allowed the assessment of the individual and interaction effects of raw materials in the responses .
Mechanism of Action
The mechanism of action of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- The ethynyl group in the target compound enables click chemistry or alkyne-based couplings, distinguishing it from methoxy (e.g., ) or alkyl-substituted derivatives (e.g., pheromones ).
- Hydroxyl groups (as in the target compound and ertugliflozin) enhance hydrogen-bonding capacity, influencing solubility and biological activity .
Stereochemical Complexity :
- The (1S,5R) configuration contrasts with (1R,5S,7R) in exo-brevicomin and (1R,5R) in frontalin, which dictate biological specificity in pheromone signaling .
Synthetic Accessibility :
- Methoxy-substituted derivatives (e.g., ) are synthesized via streamlined cationic ring-opening polymerization (CROP), whereas ethynyl-hydroxyl derivatives may require multi-step protection/deprotection strategies .
Reactivity and Stability
- Rearrangement Tendencies : The C4 hydroxyl group in the target compound undergoes skeletal rearrangements under acidic conditions (e.g., SOCl₂/pyridine), forming chlorinated derivatives via chlorosulfite intermediates. This contrasts with allylic alcohols in similar systems, which resist rearrangement due to allylic cation stabilization .
- Diastereoselectivity : Like 7-methylene derivatives , the target compound’s synthesis is stereospecific, avoiding racemization despite multiple stereocenters.
Biological Activity
(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol, commonly referred to as Cyrene, is a bicyclic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, including pharmacological effects, synthesis methods, and case studies that highlight its utility in medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 154.17 g/mol
- CAS Number : 2419159-12-7
- Physical State : Oil, light yellow color
- Solubility : Slightly soluble in chloroform and sparingly soluble in ethyl acetate
| Property | Value |
|---|---|
| Melting Point | -18 °C |
| Boiling Point | 231.6 ± 30.0 °C (Predicted) |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) |
| LogP | -1.52 at 22 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include alkynylation and dioxolane formation. The compound is recognized for its biorenewable nature, making it an eco-friendly alternative to traditional solvents like N-Methylpyrrolidone (NMP) and Dimethylformamide (DMF) .
Pharmacological Effects
Research has indicated that Cyrene exhibits promising pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that Cyrene demonstrates antibacterial and antifungal properties, potentially useful against various pathogens.
- Solvent Properties : Cyrene has been shown to enhance the solubility of graphene and other nanomaterials, which may have implications in drug delivery systems and materials science .
- Inotropic Effects : Related compounds have demonstrated positive inotropic effects through calcium channel activation, suggesting potential applications in cardiovascular therapies .
Case Study 1: Inotropic Activity Evaluation
A study focused on the inotropic effects of related bicyclic compounds showed that certain derivatives increased left ventricular pressure (LVP) in a dose-dependent manner through calcium channel activation . This finding suggests that this compound may share similar mechanisms of action.
Case Study 2: Graphene Dispersal
Research has demonstrated that Cyrene outperforms NMP in dispersing graphene solutions, leading to larger and less defective graphene flakes due to its optimal polarity and viscosity . This property is particularly relevant for applications in electronics and materials science.
Q & A
What synthetic strategies are effective for constructing the 6,8-dioxabicyclo[3.2.1]octane core in (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol?
The bicyclic scaffold can be synthesized via intramolecular transacetalization or acid-catalyzed cyclization of polyol precursors. A key method involves skeletal rearrangement of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols using SOCl₂/pyridine or Appel conditions (PPh₃/CCl₄). For example, treatment of C4-hydroxy derivatives with SOCl₂ induces oxygen migration from C5 to C4, forming chlorinated intermediates via chlorosulfite pathways . Appel conditions generate alkoxytriphenylphosphonium intermediates, enabling analogous rearrangements. Yields depend on substituent steric effects; 3,3-disubstituted derivatives show higher efficiency (75–85% yields) .
How do acid-catalyzed redox isomerizations of 6,8-dioxabicyclo[3.2.1]octan-4-ols inform the mechanistic pathways of carbohydrate derivatives like levoglucosenone?
Acid-catalyzed isomerization of bicyclic alcohols (e.g., HBr in acetonitrile) produces (S)-6-hydroxymethyl-dihydro-2H-pyran-3(4H)-ones , mimicking levoglucosenone formation from levoglucosan. The reaction proceeds via ring-opening elimination rather than hydride transfer, supported by a secondary kinetic isotope effect (kH/kD = 1.23). Ethylene glycol additives stabilize intermediates via ketal adducts, improving yields (e.g., 60% → 85% for parent systems). This mechanism parallels cellulose pyrolysis pathways, suggesting a universal redox-isomerization step in carbohydrate degradation .
What analytical techniques are critical for resolving stereochemical and structural ambiguities in bicyclic ethers like this compound?
- Mass Spectrometry (MS): Fragmentation patterns distinguish substituent positions. For example, alkyl-substituted analogs (e.g., frontalin, multistriatin) exhibit characteristic ions (m/z 71, 85) from C-C bond cleavages adjacent to oxygen atoms .
- NMR Spectroscopy: ¹H/¹³C NMR and NOESY confirm stereochemistry. The ethynyl group at C4 shows distinct ¹H-¹³C HMBC correlations with C3 and C5.
- X-ray Crystallography: Resolves absolute configuration, as demonstrated for related dioxabicyclo[3.2.1]octane derivatives in cocrystals (e.g., ertugliflozin∙l-PGA) .
How do substituent effects influence the reactivity and stability of 6,8-dioxabicyclo[3.2.1]octan-4-ol derivatives under acidic or nucleophilic conditions?
- Electron-Withdrawing Groups (EWGs): Ethynyl at C4 enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions at the carbonyl position).
- Steric Effects: 3,3-Disubstitution (e.g., dibenzyl groups) stabilizes intermediates during rearrangements, reducing side reactions. Allylic alcohols with endocyclic unsaturation resist rearrangement due to allylic cation stabilization .
- Solvent Effects: Acetonitrile accelerates HBr-mediated isomerizations compared to THF or DCM, likely due to polar aprotic stabilization of ionic intermediates .
What pharmacological applications are associated with the 6,8-dioxabicyclo[3.2.1]octane scaffold?
The rigid bicyclic structure is leveraged in SGLT2 inhibitors (e.g., ertugliflozin) for diabetes treatment, where the ketal ring enhances metabolic stability and target affinity . Derivatives like udonitrectag (neurotrophin mimetic) and frontalin (insect pheromone) highlight its versatility in drug design and semiochemistry .
How can computational modeling optimize synthetic routes for this compound?
- DFT Calculations: Predict transition states for rearrangement pathways (e.g., SOCl₂-induced oxygen migration) and assess energy barriers.
- Molecular Dynamics: Simulate solvent effects on reaction kinetics, aligning with experimental data (e.g., acetonitrile’s role in HBr reactions) .
- Docking Studies: Guide structural modifications for pharmacological targets, as seen in ertugliflozin’s cocrystal optimization .
What safety protocols are essential for handling bicyclic ethers with reactive substituents like ethynyl groups?
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid inhalation/contact .
- Reactivity Mitigation: Store under inert gas (N₂/Ar) to prevent oxidation of ethynyl groups.
- Waste Disposal: Neutralize acidic byproducts (e.g., HBr) before disposal via authorized waste management services .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
